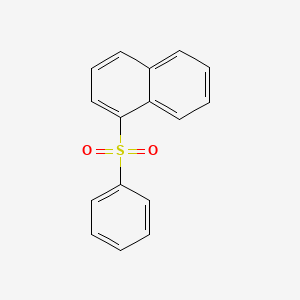

1-(Benzenesulfonyl)naphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(ベンゼンスルホニル)ナフタレンは、スルホニル化合物のクラスに属する有機化合物です。これは、ベンゼンスルホニル基が置換されたナフタレン環系で構成されています。

準備方法

合成経路と反応条件: 1-(ベンゼンスルホニル)ナフタレンは、いくつかの方法で合成できます。一般的なアプローチの1つは、塩化アルミニウム(AlCl₃)などのルイス酸触媒の存在下で、ベンゼンスルホニルクロリドを使用してナフタレンをスルホニル化することです。 この反応は通常、無水条件下で行われ、副反応を避けるために温度を慎重に制御する必要があります .

工業生産方法: 1-(ベンゼンスルホニル)ナフタレンの工業生産は、しばしば大規模なスルホニル化プロセスを伴います。これらのプロセスでは、効率的な混合と熱伝達を確保するために連続フロー反応器が使用されます。 自動化システムの使用により、反応パラメーターを正確に制御することができ、最終製品の収率と純度が高くなります .

化学反応の分析

反応の種類: 1-(ベンゼンスルホニル)ナフタレンは、以下を含むさまざまな化学反応を起こします。

求電子置換反応: この化合物は、求電子置換反応に参加でき、スルホニル基は、ナフタレン環上の特定の位置に到来する求電子剤を誘導します.

酸化と還元: スルホン酸を形成するために酸化されたり、スルホニルヒドリドを生成するために還元されたりすることができます.

求核置換反応: 適切な条件下で、スルホニル基は求核剤によって置換できます.

一般的な試薬と条件:

形成される主要な生成物:

スルホン酸: 酸化反応によって形成されます.

スルホニルヒドリド: 還元反応によって生成されます.

置換ナフタレン: 求核置換反応の結果として生じます.

科学研究への応用

1-(ベンゼンスルホニル)ナフタレンは、科学研究において幅広い用途があります。

科学的研究の応用

1-(Benzenesulfonyl)naphthalene has a wide range of applications in scientific research:

作用機序

1-(ベンゼンスルホニル)ナフタレンの作用機序は、酵素やタンパク質などの分子標的との相互作用を伴います。 スルホニル基は、求核性アミノ酸残基と共有結合を形成することができ、酵素活性の阻害につながります . この相互作用は、特定の生化学経路を阻害するため、この化合物は治療応用の潜在的な候補となります .

類似の化合物:

ベンゼンスルホニルクロリド: スルホニル化反応における試薬として使用されます.

ナフタレンスルホン酸: 反応性と用途が異なるナフタレンのもう1つのスルホニル誘導体.

スルホニルヒドリド: 同様の官能基を持つが、化学的性質が異なる化合物.

独自性: さまざまな化学反応を起こす能力と、有機合成における汎用性の高いビルディングブロックとしての役割は、研究と産業の両方において貴重な化合物となっています .

類似化合物との比較

Benzenesulfonyl Chloride: Used as a reagent in sulfonylation reactions.

Naphthalene Sulfonic Acid: Another sulfonyl derivative of naphthalene with different reactivity and applications.

Sulfonyl Hydrides: Compounds with similar functional groups but different chemical properties.

Uniqueness: Its ability to undergo a variety of chemical reactions and its role as a versatile building block in organic synthesis make it a valuable compound in both research and industry .

生物活性

1-(Benzenesulfonyl)naphthalene is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of sulfonamides, which are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a benzenesulfonyl group. The sulfonyl moiety enhances the compound's solubility and biological activity. The chemical structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : Sulfonamides generally exhibit antibacterial properties by inhibiting bacterial folic acid synthesis. This mechanism may also apply to this compound, making it a candidate for treating infections caused by susceptible bacteria.

- Anti-inflammatory Effects : Studies have shown that compounds containing the sulfonamide group can reduce inflammation in various models. The anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

- Anticancer Potential : Naphthalene derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle arrest.

In Vitro Studies

A study evaluating the anticancer activity of naphthalene derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The study indicated that these compounds could induce apoptosis and inhibit tumor growth in vivo, suggesting their potential as anticancer agents .

In Vivo Studies

In an experimental model of inflammation, derivatives of benzenesulfonamide showed promising results in reducing carrageenan-induced paw edema in rats. For instance, specific derivatives achieved over 90% inhibition at various time points post-administration . This reinforces the anti-inflammatory potential of compounds related to this compound.

Data Table: Summary of Biological Activities

特性

CAS番号 |

13249-96-2 |

|---|---|

分子式 |

C16H12O2S |

分子量 |

268.3 g/mol |

IUPAC名 |

1-(benzenesulfonyl)naphthalene |

InChI |

InChI=1S/C16H12O2S/c17-19(18,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |

InChIキー |

RBSJYIWGJOQHJL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。